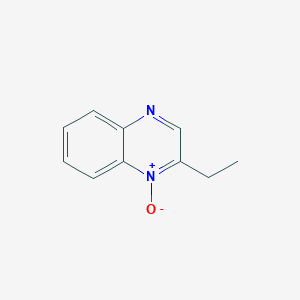
2-Ethyl-1-oxidoquinoxalin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-oxidoquinoxalin-1-ium is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a quinoxaline ring system with an ethyl group at the 2-position and an oxide group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-oxidoquinoxalin-1-ium typically involves the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions to form the quinoxaline ring, which is then oxidized to the 1-oxide derivative using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
化学反応の分析
Types of Reactions: 2-Ethyl-1-oxidoquinoxalin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2-Ethyl-1-oxidoquinoxalin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new pharmaceuticals
Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic properties
作用機序
The mechanism of action of 2-Ethyl-1-oxidoquinoxalin-1-ium involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to cell death
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
Antiviral Activity: The compound interferes with viral replication by inhibiting viral polymerases and proteases
類似化合物との比較
2-Ethyl-1-oxidoquinoxalin-1-ium can be compared with other quinoxaline derivatives and similar heterocyclic compounds:
Quinoxaline 1,4-dioxides: These compounds have similar biological activities but differ in their oxidation state and reactivity.
Quinolines and Isoquinolines: These are structurally related but have different ring systems and exhibit distinct chemical and biological properties.
Pyrroloquinoxalines: These compounds have an additional pyrrole ring fused to the quinoxaline system, leading to unique electronic and biological properties.
特性
CAS番号 |
16154-82-8 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
2-ethyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-11-9-5-3-4-6-10(9)12(8)13/h3-7H,2H2,1H3 |
InChIキー |
IWBOEOPSFOYTAS-UHFFFAOYSA-N |
SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
正規SMILES |
CCC1=[N+](C2=CC=CC=C2N=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















